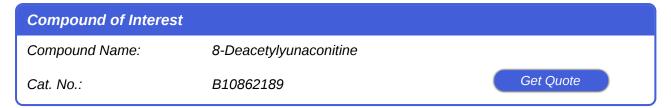


8-Deacetylyunaconitine: A Technical Guide to its Toxicology and Acute Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and acute toxicity of **8-Deacetylyunaconitine** (DYA), a diterpenoid alkaloid found in some species of the Aconitum genus. DYA is considered a "hidden" toxic alkaloid, and understanding its toxicity profile is crucial for risk assessment and the development of potential therapeutic agents derived from Aconitum species.

Acute Toxicity Profile

The acute toxicity of **8-Deacetylyunaconitine** has been determined in mice, with significant differences observed between oral and intravenous routes of administration. The following table summarizes the available quantitative data on the median lethal dose (LD50) of DYA and compares it with other related Aconitum alkaloids.



Compound	Route of Administration	LD50 in Mice (mg/kg)
8-Deacetylyunaconitine (DYA)	Oral	60.0[1][2]
Intravenous	7.60[1][2]	
Yunaconitine (YAC)	Oral	2.37[1][2]
Intravenous	0.200[1][2]	
Crassicauline A (CCA)	Oral	5.60[1][2]
Intravenous	0.980[1][2]	
8-Deacetylcrassicauline A (DCA)	Oral	753[1]
Intravenous	34.0[1]	

Experimental Protocols

The acute toxicity of **8-Deacetylyunaconitine** was determined using the up-and-down procedure (UDP), a statistically efficient method for estimating the LD50 that minimizes the number of animals required.

Acute Oral and Intravenous Toxicity Testing in ICR Mice

- Animal Model: Female ICR mice were used for the study.
- Methodology: The acute toxicity was assessed using the up-and-down procedure (UDP).
- Administration:
 - Oral: **8-Deacetylyunaconitine** was administered orally to the mice.
 - Intravenous: 8-Deacetylyunaconitine was administered via intravenous injection.
- Observation: Following administration, the mice were observed for symptoms of toxicity and mortality.



 Symptoms of Poisoning: The observed symptoms of Aconitum alkaloid poisoning in the mice included decreased activity, fur erection, palpebral edema, vomiting, polypnea (rapid breathing), and convulsions. A notable change in the organs upon necropsy was flatulence.
[1][2]

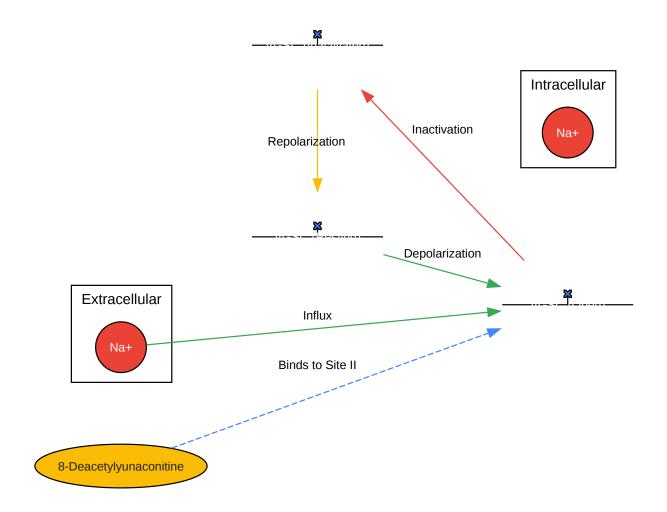
Mechanism of Toxicity: Interaction with Voltage-Gated Sodium Channels

The primary mechanism of toxicity for Aconitum alkaloids, including likely **8- Deacetylyunaconitine**, involves their interaction with voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.

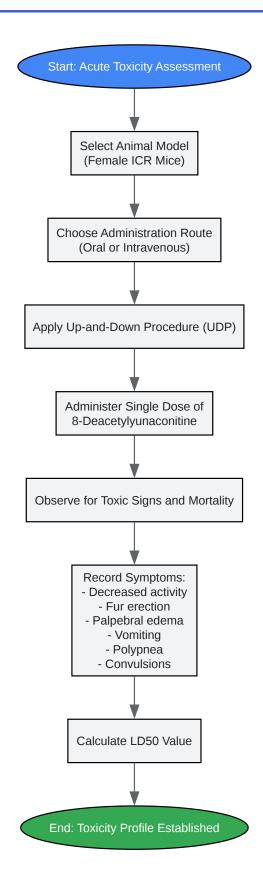
Aconitum alkaloids are known to bind to site II of the α -subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a continuous influx of sodium ions into the cell. The resulting membrane depolarization can lead to a block of neuronal conduction and cardiac arrhythmias.

The following diagram illustrates the general mechanism of action of Aconitum alkaloids on voltage-gated sodium channels.









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